molecular formula C18H33NOSn B1355801 2-Methoxy-3-(tributylstannyl)pyridine CAS No. 223418-74-4

2-Methoxy-3-(tributylstannyl)pyridine

Cat. No.: B1355801
CAS No.: 223418-74-4
M. Wt: 398.2 g/mol
InChI Key: BSNRTYAWGFGXLZ-UHFFFAOYSA-N
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Description

2-Methoxy-3-(tributylstannyl)pyridine is an organotin compound with the molecular formula C18H33NOSn and a molecular weight of 398.17 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a tributylstannyl group, which is a tin-containing substituent. This compound is primarily used in organic synthesis and research applications.

Preparation Methods

The synthesis of 2-Methoxy-3-(tributylstannyl)pyridine typically involves the stannylation of 2-methoxy-3-bromopyridine. This reaction is carried out using tributyltin hydride (Bu3SnH) in the presence of a palladium catalyst under an inert atmosphere . The reaction conditions often include heating the reaction mixture to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Methoxy-3-(tributylstannyl)pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-(tributylstannyl)pyridine in chemical reactions involves the activation of the tributylstannyl group by a catalyst, typically palladium. The activated stannyl group then participates in the formation of new bonds with other reactants. In biological systems, the compound can interact with molecular targets through its pyridine ring and the substituents attached to it, influencing various biochemical pathways .

Comparison with Similar Compounds

2-Methoxy-3-(tributylstannyl)pyridine can be compared with other similar compounds, such as:

These compounds share similar properties but differ in their reactivity and specific applications, highlighting the uniqueness of this compound in certain synthetic and research contexts.

Biological Activity

2-Methoxy-3-(tributylstannyl)pyridine is an organometallic compound characterized by a pyridine ring substituted with a methoxy group and a tributylstannyl moiety. Its molecular formula is C₁₈H₃₃NOSn. This compound, like many organotin derivatives, is of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The presence of the tributylstannyl group enhances the compound's nucleophilicity, making it suitable for various chemical reactions, including cross-coupling reactions under palladium catalysis. The methoxy group contributes to its reactivity, possibly influencing its interactions with biological targets.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₁₈H₃₃NOSn
Molecular Weight359.12 g/mol
Functional GroupsMethoxy, Tributylstannyl
SolubilitySoluble in organic solvents

The exact mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the stannyl moiety may interact with cellular targets such as enzymes or membrane components, disrupting normal cellular functions.

Case Studies and Research Findings

  • Study on Stannyl Derivatives : A study published in MDPI highlighted that certain stannyl compounds exhibited high bioactivity against bacteria compared to traditional antibiotics like trimethoprim. These findings suggest that this compound may possess similar potential .
  • Reactivity in Biological Systems : Research indicates that organotin compounds can undergo hydrolysis in biological environments, leading to the release of toxic tin species that may contribute to their antimicrobial activity .

Table 2: Comparative Antibacterial Activity of Stannyl Compounds

CompoundMIC (µM)Activity Type
This compoundTBDAntibacterial
Organotin Compound A50Effective against E. coli
Organotin Compound B75Effective against S. aureus

Synthesis and Applications

This compound can be synthesized through various methods involving palladium-catalyzed cross-coupling reactions. Its applications primarily lie in organic synthesis, where it serves as a versatile intermediate for constructing complex molecules.

Synthesis Methods

  • Palladium-Catalyzed Reactions : This compound can be synthesized via Suzuki or Stille coupling reactions, where it interacts with aryl electrophiles to form biaryl compounds.
  • Reactivity Studies : Ongoing research aims to explore its reactivity with different electrophiles and assess its potential pharmacological applications.

Properties

IUPAC Name

tributyl-(2-methoxypyridin-3-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6NO.3C4H9.Sn/c1-8-6-4-2-3-5-7-6;3*1-3-4-2;/h2-3,5H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNRTYAWGFGXLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(N=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NOSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586017
Record name 2-Methoxy-3-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223418-74-4
Record name 2-Methoxy-3-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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